molecular formula C10H14BFO3 B1524928 (3-Butoxy-2-fluorophenyl)boronic acid CAS No. 871125-94-9

(3-Butoxy-2-fluorophenyl)boronic acid

Cat. No.: B1524928
CAS No.: 871125-94-9
M. Wt: 212.03 g/mol
InChI Key: WNJLIXXAMYHSLC-UHFFFAOYSA-N
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Description

(3-Butoxy-2-fluorophenyl)boronic acid ( 871125-94-9) is an organoboron compound with the molecular formula C₁₀H₁₄BFO₃ and a molecular weight of 212.03 g/mol . This chemical is offered with a guaranteed purity of ≥97% and should be stored sealed in a dry environment, ideally between 2-8°C . As a phenylboronic acid derivative, it serves as a versatile building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to construct complex biaryl structures that are valuable intermediates in the development of pharmaceuticals and materials science . The molecular structure incorporates both a fluorine atom and a butoxy chain, which can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability in target molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

(3-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJLIXXAMYHSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716592
Record name (3-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-94-9
Record name (3-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation and Boronation of 3-Butoxy-2-fluorobromobenzene

Method Overview:

A common and effective approach to synthesize (3-Butoxy-2-fluorophenyl)boronic acid involves the lithiation of a halogenated precursor followed by reaction with a boron electrophile.

  • Starting material: 3-Butoxy-2-fluorobromobenzene
  • Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)3)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Low temperature (-70 °C), inert atmosphere (nitrogen or argon)
  • Workup: Acidic hydrolysis to yield the boronic acid

Procedure:

  • Under nitrogen atmosphere, 3-butoxy-2-fluorobromobenzene is dissolved in dry THF and cooled to -70 °C.
  • n-Butyllithium is added dropwise to generate the aryllithium intermediate.
  • Triisopropyl borate is then added at the same temperature.
  • The reaction mixture is allowed to warm to room temperature overnight.
  • Acidic quench with dilute hydrochloric acid hydrolyzes the boronate ester intermediate to the boronic acid.
  • The product is extracted, washed, dried, and purified.

Yields and Scale:

  • Yields for similar fluorophenylboronic acids via this method are reported around 85% on a multi-kilogram scale, indicating scalability and efficiency.
Step Reagents/Conditions Yield (%) Notes
Lithiation n-BuLi, THF, -70 °C Quantitative formation of aryllithium Controlled low temperature essential
Boronation Triisopropyl borate, -70 °C - Forms boronate ester intermediate
Hydrolysis 1N HCl aqueous solution - Converts ester to boronic acid
Overall isolation Extraction, drying, concentration ~85 High purity product

Palladium-Catalyzed Borylation of Aryl Halides (Suzuki Coupling Precursor)

Method Overview:

Another widely used synthetic route is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or diboronic esters.

  • Starting material: 3-Butoxy-2-fluorobromobenzene or similar aryl halides
  • Catalyst: Pd complex such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • Base: Potassium acetate or triethylamine
  • Solvent: Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)
  • Conditions: Inert atmosphere (nitrogen), moderate heating (~60 °C)

Procedure:

  • The aryl bromide is mixed with bis(pinacolato)diboron, base, and palladium catalyst in the solvent.
  • The mixture is degassed and stirred under nitrogen at elevated temperature.
  • After completion, the reaction mixture is extracted and purified to isolate the boronic acid or its ester.

Advantages:

  • This method tolerates a wide variety of functional groups, including fluorine and butoxy substituents.
  • It allows for direct formation of boronate esters that can be hydrolyzed to boronic acids.
  • The process is air-tolerant and scalable.

Example:

  • Synthesis of 4-fluoro-3-(pyridine-2-yl)phenylboronic acid using this method has been reported with high efficiency.
Parameter Details
Catalyst Pd(dppf)Cl2·CH2Cl2
Base Potassium acetate or triethylamine
Solvent 1,4-Dioxane or DMSO
Temperature 60 °C
Reaction time Several hours (typically 6-12 h)
Yield High (varies 70-90%)

Alternative Borylation via Aromatic Amine and Alkyl Nitrite Reaction

Method Overview:

A novel preparation involves the reaction of aromatic amines with diboronic esters and alkyl nitrites in organic solvents to form aromatic boronates.

Mechanism:

  • The aromatic amine undergoes a diazotization-like reaction with alkyl nitrite.
  • The resulting intermediate reacts with the diboronic ester to form the boronate compound.
  • This method is compatible with various substituents and provides an air-tolerant synthetic route.

Advantages:

  • High functional group tolerance
  • Avoids the use of highly reactive organolithium reagents
  • Suitable for sensitive substrates

Limitations:

  • Requires aromatic amine precursor, which may need prior synthesis
  • Less commonly applied specifically to this compound but promising for similar structures.

Post-Synthetic Modifications and Purification

Boronic Ester Formation and Deprotection:

  • Boronic acids are often isolated as pinacol boronate esters for stability.
  • Deprotection to free boronic acid is achieved by acidic hydrolysis or treatment with diethanolamine intermediates.
  • This approach improves handling and purification due to boronic acid's tendency to autoxidize and form oligomers.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Lithiation and Boronation 3-Butoxy-2-fluorobromobenzene n-BuLi, Triisopropyl borate THF, -70 °C, inert atmosphere ~85 Scalable, high purity, sensitive to moisture
Pd-Catalyzed Borylation 3-Butoxy-2-fluorobromobenzene Bis(pinacolato)diboron, Pd catalyst, base 1,4-Dioxane, 60 °C, N2 70-90 Air-tolerant, functional group tolerant
Aromatic Amine & Alkyl Nitrite 3-Butoxy-2-fluoroaniline derivative Diboronic ester, alkyl nitrite Mild heating, organic solvent Moderate Novel, avoids organolithium, less common
Boronic Ester Deprotection Boronate ester intermediates Acidic hydrolysis or diethanolamine Ambient to mild heating High Improves stability and purification

Research Findings and Practical Considerations

  • The lithiation-boronation route is the most direct and widely used for synthesizing fluorinated boronic acids with alkoxy substituents, offering good yields and scalability.
  • Pd-catalyzed borylation provides a versatile alternative, especially for substrates sensitive to strong bases or organolithium reagents.
  • The aromatic amine method offers a novel pathway with high functional group tolerance but requires precursor amines.
  • Handling boronic acids directly is challenging due to their instability; thus, boronic esters are often isolated and later converted to boronic acids.
  • Reaction conditions such as temperature, inert atmosphere, and solvent purity critically affect yields and product purity.
  • Purification typically involves extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is a phenol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Butoxy-2-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the incorporation of the (3-butoxy-2-fluorophenyl) moiety into more complex organic molecules, facilitating the development of new pharmaceuticals and functional materials.

Table 1: Overview of Synthetic Applications

ApplicationDescription
Carbon-Carbon Bond FormationUtilized in Suzuki-Miyaura coupling to synthesize complex organic compounds
Building BlockServes as a precursor for various organic synthesis pathways
Functional Material DevelopmentContributes to creating materials with tailored properties

Medicinal Chemistry

Potential Therapeutic Uses
The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Boronic acids, including this compound, can modulate biological pathways, making them potential candidates for treating conditions such as diabetes and obesity .

Case Study: Antidiabetic Properties
Research indicates that boronic acids can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that structurally similar boronic acids effectively bind to enzymes involved in glucose regulation, suggesting a potential role for this compound in diabetes management .

Understanding how this compound interacts with biological targets is essential for its application in drug development. Interaction studies can reveal its mechanism of action and help identify suitable biological targets.

Example: Enzyme Binding Studies
Studies have shown that boronic acids can bind to serine proteases and other enzymes, potentially inhibiting their activity. This interaction could be leveraged to design inhibitors for various therapeutic applications .

Mechanism of Action

The mechanism of action of (3-Butoxy-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Effects

Fluorinated Boronic Acids
  • (3-Cyano-5-fluorophenyl)boronic Acid (CAS 843663-18-3): The cyano (-CN) group is strongly electron-withdrawing, increasing boronic acid Lewis acidity compared to the butoxy group in the target compound. This enhances reactivity in diol complexation but may reduce solubility .
  • Meta-Fluorinated Analogs : Meta-substituted fluorophenyl boronic acids (e.g., 3-fluoro-4-methylbenzeneboronic acid) often exhibit higher enzyme inhibitory activity than ortho-substituted derivatives due to optimal steric alignment with active sites .
Alkoxy-Substituted Boronic Acids
  • (3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1) : The benzyloxy group increases aromaticity and hydrophobicity compared to the butoxy group. This compound’s larger substituent may hinder binding to sterically constrained targets .

Physicochemical Properties

Property (3-Butoxy-2-fluorophenyl)boronic Acid Phenylboronic Acid 3-Hydroxynaphthalen-2-yl Boronic Acid
pKa ~8.5–9.0* 8.86 Not reported
Water Solubility Moderate (alkoxy enhances lipophilicity) Low Low (precipitates in RPMI medium)
Lipophilicity (LogP) Higher due to butoxy chain 1.02 Higher (aromatic rings)

*Estimated based on fluorine’s electron-withdrawing effects .

  • Acidity: Fluorine’s electronegativity lowers the pKa of the boronic acid group compared to non-fluorinated analogs, enhancing diol-binding capacity under physiological conditions .
  • Solubility : The butoxy group may reduce aqueous solubility, a common issue with hydrophobic boronic acids, as seen in compounds precipitating in cell culture assays .

Biological Activity

(3-Butoxy-2-fluorophenyl)boronic acid is a unique compound within the class of boronic acids, characterized by its structural features that include a boronic acid functional group, a butoxy substituent, and a fluorine atom on the phenyl ring. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BFO2. The presence of the butoxy group enhances its lipophilicity, which is crucial for biological interactions, while the fluorine atom contributes to its electronic properties, making it an effective reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, various boronic compounds have been tested for their cytotoxic effects on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). In one study, compounds similar to this compound demonstrated a decrease in cell viability of cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

2. Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, this compound may exhibit activity against Staphylococcus aureus and other pathogens, with inhibition zones ranging from 7 to 13 mm depending on the specific microbial species tested .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound with other related boronic acids:

Compound NameMolecular FormulaUnique FeaturesAnticancer ActivityAntimicrobial Activity
This compoundC10H13BFO2Butoxy and fluorine substituentsSignificantModerate
(3-Fluorophenyl)boronic acidC6H6BFO2Lacks butoxy group; simpler structureLimitedLow
(4-Fluorophenyl)boronic acidC6H6BFO2Fluorine at para positionMinimalLow
(3-Chloro-2-fluorophenyl)boronic acidC6H5ClFBO2Chlorine instead of butoxyLimitedModerate
(4-Benzyloxy-3-fluorophenyl)boronic acidC13H13BFO3Increased steric hindrance due to benzyloxyModerateHigh

Case Studies and Research Findings

  • Study on Cytotoxicity : A study published in 2015 evaluated various boronic compounds for their cytotoxic effects against prostate cancer cells. It was found that specific structural modifications significantly impacted their anticancer activity, highlighting the importance of substituent choice on the phenyl ring .
  • Antibacterial Screening : Another research effort focused on the antibacterial properties of boronic compounds against Klebsiella pneumoniae and other pathogens. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed that modifications like fluorination can enhance binding affinities to target enzymes or receptors involved in cancer progression or microbial resistance.

Q & A

Q. How can researchers optimize the synthesis of (3-Butoxy-2-fluorophenyl)boronic acid for improved yield and purity?

Synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. For this compound, key considerations include:

  • Substituent positioning : The butoxy and fluorine groups influence reactivity; steric hindrance at the 2- and 3-positions may require tailored catalysts (e.g., Pd-based) .
  • Protection/deprotection steps : The butoxy group may necessitate protecting strategies (e.g., silylation) to prevent side reactions during boronation .
  • Purification : Boronic acids are prone to dehydration; use of anhydrous solvents (e.g., THF) and low-temperature crystallization improves purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structure?

  • NMR spectroscopy : 11B^{11}\text{B} NMR identifies boronic acid speciation (e.g., boroxine formation at ~30 ppm) . 19F^{19}\text{F} NMR confirms fluorine substitution patterns.
  • LC-MS/MS : Enables detection of trace impurities (e.g., deboronated byproducts) with MRM mode for sensitivity <1 ppm .
  • MALDI-MS : Derivatization with diols (e.g., mannitol) prevents boroxine formation, ensuring accurate mass determination .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at 0–6°C under inert gas (argon) to minimize oxidation .
  • Solvent selection : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis. Aqueous solutions require pH 7–9 to stabilize the boronate form .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound in cancer therapy?

  • Proteasome inhibition assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Suc-LLVY-AMC) to assess competitive binding with 20S proteasome .
  • Cellular assays : Test cytotoxicity in glioblastoma lines (e.g., U87) via MTT assays. Compare potency to clinical boronic acids (e.g., bortezomib) .
  • SAR studies : Modify substituents (e.g., replacing butoxy with methoxy) to correlate structure with apoptotic activity .

Q. How can this compound be integrated into glucose-sensing platforms?

  • Polymer conjugation : Immobilize on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical sensors. The boronic acid-diol binding modulates conductivity, enabling real-time glucose monitoring .
  • SPR spectroscopy : Functionalize gold surfaces with boronic acid derivatives to quantify glycoprotein binding affinity (e.g., RNase B vs. RNase A) .
  • Photoresponsive systems : Incorporate azobenzene moieties to reversibly control diol binding via light (e.g., 660 nm red light enhances Z-isomer affinity) .

Q. What structural features of this compound influence its reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The 2-fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions .
  • Steric effects : The 3-butoxy group may hinder catalyst access; use bulky ligands (e.g., SPhos) to improve coupling efficiency .
  • Comparative analysis : Replace fluorine with chlorine to assess electronic vs. steric contributions to reaction kinetics .

Q. How do binding kinetics between this compound and diols affect sensor response times?

  • Stopped-flow kinetics : Measure konk_{\text{on}}/koffk_{\text{off}} rates with fructose or glucose. Typical equilibration occurs within seconds, enabling real-time sensing .
  • pH dependence : Binding affinity increases at pH > pKa (e.g., ~7.6 for boronic acid), optimizing sensor sensitivity under physiological conditions .

Q. What strategies detect and quantify boronic acid impurities in pharmaceuticals containing this compound derivatives?

  • LC-MS/MS with MRM : Use transitions like m/z 181 → 135 for carboxy phenyl boronic acid, achieving LOQ <10 ppb .
  • Derivatization-free analysis : Avoid time-consuming steps by optimizing ionization parameters (e.g., ESI− mode) to enhance boronic acid detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Butoxy-2-fluorophenyl)boronic acid
Reactant of Route 2
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(3-Butoxy-2-fluorophenyl)boronic acid

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